3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate
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Overview
Description
3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate is a natural product found in Penicillium roqueforti with data available.
Scientific Research Applications
Synthesis and Characterization
Spiro compounds, including those related to naphthoquinone and oxiranes, are synthesized through various chemical reactions, offering a wide range of potential applications due to their unique structural properties. For instance, the oxidation of hydroxynaphthaldehyde oximes leads to the formation of spiro dimers and other cyclic compounds, suggesting a method for synthesizing complex spiro structures (Supsana et al., 2001). Another study describes a one-step synthesis approach to naphtho[1,2-b]furan and oxo-substituted spiro[cyclopropane-naphthalene] derivatives, highlighting the versatility and potential of spiro compounds in synthetic chemistry (Arrault et al., 2001).
Chemical Reactions and Mechanisms
The reactivity of spiro compounds with various reagents can lead to a range of products with different structural features. For example, acid-catalyzed reactions of certain spiro compounds result in isomeric hydroxy esters and other related products, demonstrating the complex chemistry and potential transformations these compounds can undergo (Adam & Crämer, 1987).
Properties
Molecular Formula |
C17H22O6 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[3'-(hydroxymethyl)-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |
InChI |
InChI=1S/C17H22O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,8,12-14,18H,6-7H2,1-4H3 |
InChI Key |
AVFUXCSVVLQAGL-UHFFFAOYSA-N |
SMILES |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)CO)OC(=O)C |
Canonical SMILES |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)CO)OC(=O)C |
Synonyms |
eremofortin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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